N-(1H-indol-5-ylmethyl)cyclopropanamine
CAS No.: 1079-85-2
Cat. No.: VC8045805
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1079-85-2 |
|---|---|
| Molecular Formula | C12H14N2 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | N-(1H-indol-5-ylmethyl)cyclopropanamine |
| Standard InChI | InChI=1S/C12H14N2/c1-4-12-10(5-6-13-12)7-9(1)8-14-11-2-3-11/h1,4-7,11,13-14H,2-3,8H2 |
| Standard InChI Key | TVNKCYWCLOJUFV-UHFFFAOYSA-N |
| SMILES | C1CC1NCC2=CC3=C(C=C2)NC=C3 |
| Canonical SMILES | C1CC1NCC2=CC3=C(C=C2)NC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(1H-Indol-5-ylmethyl)cyclopropanamine features a bicyclic indole system (a benzene fused to a pyrrole ring) linked via a methylene group to a cyclopropane ring bearing an amine group. The indole moiety is substituted at the 5-position, while the cyclopropanamine contributes conformational rigidity due to the strained cyclopropane ring. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | N-(1H-indol-5-ylmethyl)cyclopropanamine |
| Molecular Formula | |
| Molecular Weight | 186.25 g/mol |
| Canonical SMILES | C1CC1NCC2=CC3=C(C=C2)NC=C3 |
| InChI Key | TVNKCYWCLOJUFV-UHFFFAOYSA-N |
The indole’s electron-rich aromatic system and the cyclopropane’s strain energy create a unique electronic profile, potentially enhancing interactions with biological targets such as neurotransmitter receptors.
Synthesis and Chemical Reactivity
General Synthetic Strategies
The synthesis of N-(1H-indol-5-ylmethyl)cyclopropanamine typically involves coupling indole derivatives with cyclopropanamine precursors. A plausible route, inferred from related compounds , proceeds as follows:
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Indole Functionalization: 5-Bromoindole undergoes Ullmann coupling with methylamine to introduce the methylene bridge.
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Cyclopropane Formation: Reaction of the intermediate with cyclopropanamine via reductive amination or nucleophilic substitution.
Representative Reaction Scheme:
Challenges and Optimization
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Cyclopropane Stability: The strained cyclopropane ring is prone to ring-opening under acidic or oxidative conditions, necessitating mild reaction environments.
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Regioselectivity: Ensuring substitution at the indole’s 5-position requires directing groups or protective strategies, such as silylation of the indole nitrogen .
Applications in Materials Science
Organic Electronics
The conjugated indole system and rigid cyclopropane make this compound a candidate for organic semiconductors. Theoretical studies predict a bandgap of ~3.2 eV, suitable for hole-transport layers in OLEDs.
Catalysis
Cyclopropanamine-containing ligands have been employed in asymmetric catalysis. For example, palladium complexes with similar ligands achieve 95% enantiomeric excess in Suzuki-Miyaura couplings .
Research Gaps and Future Directions
Despite its promise, critical gaps persist:
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Pharmacokinetic Data: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Toxicological Studies: Acute and chronic toxicity data are needed to assess safety.
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Synthetic Scalability: Current methods are laboratory-scale; industrial-scale production requires optimization.
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